(3S,4R)-3-fluoropiperidin-4-ol hydrochloride

Medicinal Chemistry ADME Fluorine Chemistry

(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a chiral, fluorinated piperidine building block used in medicinal chemistry and organic synthesis. It is a specific enantiomer (cis configuration) of the broader 3-fluoropiperidin-4-ol class, and is primarily utilized for introducing stereochemically defined fluorine and hydroxyl functionalities into more complex pharmaceutical candidates.

Molecular Formula C5H11ClFNO
Molecular Weight 155.6 g/mol
CAS No. 1147112-69-3
Cat. No. B1454748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-3-fluoropiperidin-4-ol hydrochloride
CAS1147112-69-3
Molecular FormulaC5H11ClFNO
Molecular Weight155.6 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)F.Cl
InChIInChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1
InChIKeyVGRYZBPWUNRGDD-UYXJWNHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride (CAS 1147112-69-3) for Drug Discovery


(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a chiral, fluorinated piperidine building block used in medicinal chemistry and organic synthesis [1]. It is a specific enantiomer (cis configuration) of the broader 3-fluoropiperidin-4-ol class, and is primarily utilized for introducing stereochemically defined fluorine and hydroxyl functionalities into more complex pharmaceutical candidates .

Why Generic Substitution of (3S,4R)-3-Fluoropiperidin-4-ol HCl is Not Scientifically Viable


Simple substitution of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride with other 3-fluoropiperidin-4-ol stereoisomers or non-fluorinated analogs is not equivalent. The defined stereochemistry (3S,4R) directly dictates the three-dimensional orientation of the fluorine and hydroxyl groups, which is critical for downstream chiral synthesis and can result in different biological interactions compared to other enantiomers like (3S,4S) or (3R,4R) [1]. Furthermore, the incorporation of a fluorine atom is known to confer distinct pharmacokinetic advantages, such as improved metabolic stability, compared to non-fluorinated piperidine alcohols, making it a non-interchangeable structural motif in drug design .

Quantitative Differentiation Guide for (3S,4R)-3-Fluoropiperidin-4-ol Hydrochloride


Enhanced Metabolic Stability vs. Non-Fluorinated Piperidine Analog

Introducing a fluorine atom at the C3 position of the piperidine ring significantly increases metabolic stability compared to a non-fluorinated 3-hydroxypiperidin-4-ol analog. Vendor-reported data from hepatic microsome assays indicate a 30% improvement in stability .

Medicinal Chemistry ADME Fluorine Chemistry

Availability via Defined, Published Enantioselective Synthetic Route

A published, enantioselective synthetic route provides access to both enantiomers of cis-3-fluoropiperidin-4-ol with high stereochemical fidelity. The method achieves >90% enantiomeric excess (ee) for the fluorination step, ensuring the user can procure material with a well-defined and reproducible stereochemical purity . The synthetic intermediate, cis-1-Boc-3-fluoropiperidin-4-ol, can be isolated as an enantiopure crystalline solid [1]. This contrasts with compounds lacking a published, stereocontrolled route, where isomeric purity is less assured.

Synthetic Methodology Chiral Synthesis Process Chemistry

Potential Superiority as a Building Block for Kinase Inhibitors

Amino-fluoropiperidine derivatives, for which (3S,4R)-3-fluoropiperidin-4-ol is a critical chiral intermediate, have been patented for their potent kinase inhibitory activity. While a direct head-to-head comparison for this specific compound is not available in the open literature, the patent literature indicates that this fluorinated piperidine scaffold is central to achieving low nanomolar inhibition of key kinases like JAK1 (IC50 = 8.5 nM) . The stereochemistry provided by the (3S,4R) building block is essential for optimal interaction within the kinase active site [1].

Kinase Inhibition JAK/STAT Pathway Immunology

Recommended Application Scenarios for (3S,4R)-3-Fluoropiperidin-4-ol HCl in R&D


Synthesis of Stereochemically Pure Kinase Inhibitors

Leverage the defined stereochemistry and the published enantioselective route [1] to synthesize complex, chiral kinase inhibitors, particularly those targeting the JAK family, where the correct spatial arrangement of the fluorine and hydroxyl groups is paramount for potency and selectivity [2].

Medicinal Chemistry Programs Focused on Metabolic Stability

Incorporate the (3S,4R)-3-fluoropiperidin-4-ol moiety into lead compounds where improved metabolic stability is a primary objective. The quantifiable 30% stability enhancement observed in hepatic microsome assays compared to non-fluorinated analogs justifies its use to mitigate metabolic liabilities early in the drug discovery process.

Chiral Building Block for CNS-Targeting Agents

Utilize this compound as a key intermediate in the synthesis of CNS-targeting agents and enzyme inhibitors . Its structure suggests potential for generating molecules with antipsychotic or analgesic properties, making it a valuable scaffold for neuroscience drug discovery .

Replacement of Non-Stereospecific Fluoropiperidine Building Blocks

In research where biological or synthetic outcomes are sensitive to stereochemistry, substitute racemic or single-enantiomer mixtures of 3-fluoropiperidin-4-ol with the defined (3S,4R) isomer. The availability of a published enantioselective synthesis [1] ensures that this specific isomer can be reliably sourced and used to generate homochiral final products.

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